6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid
Overview
Description
6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid is a halogenated aromatic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the halogenation of benzo[b]thiophene derivatives followed by selective fluorination and carboxylation steps. The reaction conditions often require the use of strong oxidizing agents, halogenating agents, and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography and recrystallization, are often employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromine atom can be reduced to form the corresponding bromide or hydrogen bromide.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Bromides and hydrogen bromide.
Substitution Products: Derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary based on the context of its application and the specific derivatives formed.
Comparison with Similar Compounds
6-Bromo-4-fluorobenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. Similar compounds include:
4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid: A positional isomer with the bromine and fluorine atoms switched.
6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid: A compound with a methoxy group instead of fluorine.
6-Bromo-4-chlorobenzo[b]thiophene-2-carboxylic acid: A compound with a chlorine atom instead of fluorine.
These compounds share structural similarities but exhibit different chemical and biological properties due to the variations in their substituents.
Properties
IUPAC Name |
6-bromo-4-fluoro-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrFO2S/c10-4-1-6(11)5-3-8(9(12)13)14-7(5)2-4/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXSZPFLIMMXHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)C=C(S2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744111 | |
Record name | 6-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
826995-57-7 | |
Record name | 6-Bromo-4-fluoro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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